6-(3-Methylbenzyl)pyrimidin-4-ol
Description
Significance of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry and Beyond
The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This fundamental structure is a key component of nucleic acids—cytosine, thymine, and uracil—which form the building blocks of DNA and RNA. researchgate.net This biological ubiquity makes the pyrimidine scaffold a "privileged" structure in medicinal chemistry, as its derivatives can readily interact with biological targets like enzymes and receptors. gsconlinepress.com
Beyond its role in genetics, the pyrimidine core is found in a variety of natural products, including thiamine (B1217682) (vitamin B1). gsconlinepress.com Its unique physicochemical properties have made it a popular framework for the development of a wide range of therapeutic agents. gsconlinepress.com Consequently, pyrimidine derivatives have been successfully developed into drugs with antineoplastic, antiviral, and antibacterial activities. gsconlinepress.com The ability of the pyrimidine ring to serve as a bioisostere for other aromatic systems, such as the phenyl group, often allows for the enhancement of a drug's pharmacokinetic and pharmacodynamic properties. gsconlinepress.com
Overview of Substituted Pyrimidines and their Emerging Research Landscape
The versatility of the pyrimidine ring allows for the introduction of a wide array of substituents at various positions, leading to a vast chemical space of derivatives with diverse biological activities. The synthesis of these substituted pyrimidines is a major focus of organic and medicinal chemistry. gsconlinepress.commedwinpublishers.com
Common synthetic strategies for constructing the pyrimidine ring involve the condensation of β-dicarbonyl compounds or their equivalents with amidines, urea (B33335), or guanidine (B92328). nih.govnih.gov This approach allows for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring. Further modifications can be achieved through a variety of chemical reactions, including nucleophilic substitution, oxidation, and cross-coupling reactions, enabling the synthesis of highly functionalized pyrimidine derivatives. thieme-connect.com
The research landscape for substituted pyrimidines is dynamic, with ongoing efforts to discover novel compounds with improved efficacy and target specificity. For instance, different substitution patterns on the pyrimidine ring have been shown to impart a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. medwinpublishers.comnih.gov The exploration of this chemical space continues to yield new drug candidates and molecular probes for biological research. nih.gov
Rationale for the Focused Investigation of 6-(3-Methylbenzyl)pyrimidin-4-ol
While specific research data on this compound is not extensively available in publicly accessible literature, a clear rationale for its investigation can be constructed based on the established principles of medicinal chemistry and the known activities of related compounds. The motivation for synthesizing and studying this particular molecule stems from the potential synergistic effects of its constituent parts: the pyrimidin-4-ol core and the 3-methylbenzyl substituent.
The pyrimidin-4-ol moiety is a key pharmacophore found in numerous biologically active compounds. The presence of the hydroxyl group and the adjacent nitrogen atoms allows for hydrogen bonding interactions with biological targets, a crucial factor in molecular recognition and binding affinity.
The 6-position of the pyrimidine ring is a common site for substitution, and the nature of the substituent at this position can significantly influence the compound's biological activity. The introduction of a benzyl (B1604629) group, and specifically a 3-methylbenzyl group, at this position introduces several key features:
Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
Aromatic Interactions: The phenyl ring of the benzyl group can participate in π-π stacking and other non-covalent interactions with aromatic amino acid residues in protein binding sites.
Given these considerations, the focused investigation of this compound is driven by the hypothesis that this specific combination of a proven pharmacophore (pyrimidin-4-ol) and a carefully chosen substituent (3-methylbenzyl) could lead to novel compounds with interesting and potentially useful biological activities. The exploration of such targeted substitutions is a fundamental strategy in the rational design of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-4-10(5-9)6-11-7-12(15)14-8-13-11/h2-5,7-8H,6H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCJNMOMQXLFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Advanced Methodologies for 6 3 Methylbenzyl Pyrimidin 4 Ol
Retrosynthetic Analysis and Key Disconnection Strategies for Pyrimidin-4-ol Systems
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.inlakotalakes.com It involves breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.inlakotalakes.com For pyrimidin-4-ol systems, a common disconnection approach involves breaking the bonds of the heterocyclic ring to identify potential precursors. studysmarter.co.ukresearchgate.netadvancechemjournal.com
Two primary retrosynthetic strategies for the pyrimidine (B1678525) ring are:
Condensation of a 1,3-dicarbonyl compound with an amidine: This is a widely used method for constructing the pyrimidine core. researchgate.netbu.edu.eg The target molecule, 6-(3-methylbenzyl)pyrimidin-4-ol, can be disconnected to reveal a β-keto ester and formamidine (B1211174) as the key synthons.
Biginelli-type three-component reaction: This approach combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or a urea derivative in a one-pot synthesis. researchgate.net While efficient, it may sometimes result in lower selectivity compared to stepwise methods. researchgate.net
Precursor Synthesis and Optimization Techniques for the 3-Methylbenzyl Moiety
The 3-methylbenzyl group is a key substituent in the target molecule. Its precursor, typically a 3-methylbenzyl halide or a related derivative, can be synthesized through various methods. One common approach involves the radical halogenation of 3-methyltoluene (m-xylene). Optimization of this reaction is crucial to maximize the yield of the desired benzyl (B1604629) halide while minimizing the formation of other isomers or over-halogenated products.
Another approach involves the functionalization of 3-methylbenzoic acid or its derivatives. For instance, reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to the halide, provides an alternative route to the 3-methylbenzyl precursor.
Direct Synthesis Strategies for this compound
Direct synthesis of the target molecule can be achieved through several powerful reactions that form the pyrimidine ring and introduce the benzyl substituent in a concerted or sequential manner. nih.gov
Cyclization Reactions and Conditions for Pyrimidine Ring Formation
The formation of the pyrimidine ring is a critical step in the synthesis of this compound. bu.edu.eg This is typically achieved through a cyclocondensation reaction. mdpi.com A common and effective method involves the reaction of a β-keto ester with formamidine. bu.edu.eg
Specifically, ethyl 4-(3-methylphenyl)-3-oxobutanoate can be condensed with formamidine acetate (B1210297) in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is heated to facilitate the cyclization and subsequent aromatization to yield the desired pyrimidin-4-ol.
Table 1: Key Cyclization Reactions for Pyrimidine Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Principal Synthesis | 1,3-Dicarbonyl compound + Amidine/Urea/Guanidine (B92328) | Base or Acid catalyst | Pyrimidinone/Thione/Amine |
| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Acid catalyst (e.g., HCl, Lewis acid) | Dihydropyrimidinone |
| From α,β-Unsaturated Ketones | Chalcone + Guanidine/Amidine | Base catalyst | Dihydropyrimidine |
This table summarizes common cyclization strategies for forming the pyrimidine ring.
Metal-Catalyzed and Transition-Metal-Free Coupling Reactions for Aryl/Benzyl Substituents
Metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl and benzyl substituents onto heterocyclic cores. researchgate.netresearchgate.net While direct benzylation of a pre-formed pyrimidin-4-ol can be challenging, these methods are invaluable for creating a diverse range of derivatives. researchgate.net
Palladium-catalyzed reactions , such as the Suzuki, Stille, and Negishi couplings, are widely used to form C-C bonds between a halogenated pyrimidine and an appropriate organometallic reagent. nih.govnih.gov For example, a 6-chloropyrimidin-4-ol derivative could be coupled with a 3-methylbenzylboronic acid (Suzuki reaction) or a 3-methylbenzylzinc halide (Negishi reaction) to introduce the desired substituent. researchgate.netnih.gov
Iron-catalyzed cross-coupling has emerged as a more sustainable alternative, capable of coupling benzyl halides with various partners. acs.org
Transition-metal-free coupling reactions are also gaining prominence. nih.gov These methods often utilize strong bases or photochemical activation to facilitate the coupling, offering an alternative to traditional metal-catalyzed approaches. nih.gov
Multi-component Reactions and Cascade Sequences in Pyrimidine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidines in a single step. acs.orgbohrium.comrsc.org These reactions combine three or more starting materials in a one-pot process, often leading to high yields and structural diversity. acs.orgbohrium.com
Iridium-catalyzed MCRs have been developed for the regioselective synthesis of pyrimidines from amidines and alcohols. acs.orgorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org
Cascade reactions , where a series of intramolecular transformations occur sequentially without isolating intermediates, can also be employed. For instance, a cascade sequence involving an aza-Michael addition followed by intramolecular cyclization and dehydration/dehydrohalogenation can yield trifluoromethylated pyrimidines. organic-chemistry.org
Derivatization Approaches from Pre-formed Pyrimidin-4-ol Cores
Once the this compound core is synthesized, it can be further modified to create a library of related compounds. bu.edu.egnih.gov The pyrimidin-4-ol scaffold possesses several reactive sites amenable to derivatization. nih.gov
The hydroxyl group at the 4-position can be converted into other functional groups. For instance, treatment with a chlorinating agent like phosphorus oxychloride can transform the pyrimidin-4-ol into a 4-chloropyrimidine. This chloro-derivative is a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of various amines, alcohols, and thiols at the 4-position. nih.gov
Furthermore, the nitrogen atoms in the pyrimidine ring can be alkylated under appropriate conditions, providing another avenue for structural diversification. nih.gov
Table 2: Common Derivatization Reactions of Pyrimidin-4-ols
| Position of Derivatization | Reagent/Reaction Type | Resulting Functional Group |
| 4-OH | POCl₃, SOCl₂ | 4-Chloro |
| 4-Cl | Amines, Alcohols, Thiols (SNAr) | 4-Amino, 4-Alkoxy, 4-Thioether |
| Ring Nitrogens | Alkyl halides, Michael acceptors (N-alkylation) | N-Alkyl, N-Aryl |
| C-5 Position | Halogenating agents (e.g., NBS, NCS) | 5-Halo |
This table outlines common methods for modifying a pre-formed pyrimidin-4-ol core.
Comparative Analysis of Synthetic Efficiencies and Sustainability Considerations
A critical evaluation of different synthetic strategies for this compound and its analogs reveals a clear trend towards more sustainable practices. The comparison often centers on key performance indicators such as percentage yield, reaction duration, and the nature of solvents and catalysts employed.
The following interactive data table provides a comparative overview of different synthetic approaches for pyrimidine derivatives, highlighting the advantages of greener methodologies.
Table 1: Comparative Data of Synthetic Methods for Pyrimidine Derivatives
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Sustainability Aspects |
| Conventional Heating | Basic Alumina | Hours | Moderate | High energy consumption, longer reaction duration |
| Microwave Irradiation | Basic Alumina | Minutes | High | Reduced energy consumption, rapid heating, shorter reaction time researchgate.net |
| Ultrasound-Assisted | - | Minutes to Hours | High | Enhanced reaction rates, improved yields, reduced energy input researchgate.net |
The move towards greener synthesis is not solely about improving yields and reducing reaction times. It also encompasses the use of less hazardous solvents, recyclable catalysts, and minimizing waste generation. One-pot synthesis, a technique where multiple reaction steps are carried out in a single reactor, is another strategy that enhances efficiency by minimizing solvent usage and purification steps, thereby reducing energy consumption and material loss. researchgate.net
The choice of catalyst plays a pivotal role in the sustainability of a synthetic route. The use of solid-supported catalysts, for example, simplifies the purification process as the catalyst can be easily filtered off from the reaction mixture. This contrasts with homogeneous catalysts which often require more complex and energy-intensive separation techniques.
Chemical Reactivity and Transformation of 6 3 Methylbenzyl Pyrimidin 4 Ol
Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety
The benzyl group of 6-(3-methylbenzyl)pyrimidin-4-ol is susceptible to electrophilic aromatic substitution (SEAr) reactions. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The position of substitution on the benzene (B151609) ring is directed by the existing substituents: the alkyl group (CH3) and the pyrimidinylmethyl group.
The methyl group is an activating, ortho-, para- directing group, while the methylene-pyrimidine substituent is generally considered to be deactivating due to the electron-withdrawing nature of the pyrimidine (B1678525) ring. The outcome of an electrophilic substitution is therefore a result of the combined directing effects of these two groups.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Substitution with a halogen (e.g., Cl, Br), often catalyzed by a Lewis acid like iron(III) halide. wikipedia.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.orgyoutube.com
The regioselectivity of these reactions on the 3-methylbenzyl moiety will be influenced by both electronic and steric factors, with the most likely positions for substitution being those activated by the methyl group and least hindered sterically.
Nucleophilic Reactivity and Displacement Reactions on the Pyrimidine Ring System
The pyrimidine ring in this compound can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The hydroxyl group at the 4-position can be converted into a better leaving group, such as a halide or a sulfonate ester, facilitating nucleophilic substitution. ub.edu
For instance, treatment with reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) can convert the 4-ol to a 4-chloro derivative. This chloride can then be displaced by a variety of nucleophiles.
Common nucleophilic displacement reactions could include:
| Reagent | Product |
| Ammonia | 4-aminopyrimidine derivative |
| Primary/Secondary Amines | 4-(substituted)aminopyrimidine derivative |
| Hydrazine | 4-hydrazinylpyrimidine derivative |
| Alkoxides | 4-alkoxypyrimidine derivative |
| Thiolates | 4-(alkylthio)pyrimidine derivative |
These transformations are fundamental in modifying the pyrimidine core and introducing diverse functionalities.
Tautomerism Studies of the Pyrimidin-4-ol Moiety: Experimental and Theoretical Investigations
The pyrimidin-4-ol moiety of the title compound can exist in tautomeric forms, primarily the -ol (hydroxy) form and the -one (keto) form. nih.gov This phenomenon is known as lactam-lactim tautomerism.
Hydroxy Form (Lactim): this compound
Keto Form (Lactam): 6-(3-Methylbenzyl)pyrimidin-4(3H)-one
Crystallographic studies on similar pyrimidin-4-ol derivatives have shown that the keto form is often favored in the solid state. nih.gov For example, the molecular structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one indicates that the enol form undergoes an enol-to-keto tautomerism during crystallization. In this keto form, molecules can form hydrogen-bonded dimers in the crystal lattice. nih.gov
Theoretical calculations and spectroscopic analyses (such as NMR and UV spectroscopy) are also employed to study the tautomeric equilibrium in solution, which can be influenced by factors like solvent polarity and pH.
Functional Group Interconversions Involving the Methylbenzyl Group
The methyl group on the benzyl ring and the methylene (B1212753) bridge provide sites for various functional group interconversions.
Reactions of the Methyl Group:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This would yield 3-((4-hydroxypyrimidin-6-yl)methyl)benzoic acid.
Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide, NBS) can introduce a halogen atom onto the methyl group, forming a benzylic halide. This halide is a versatile intermediate for further nucleophilic substitutions.
Reactions Involving the Methylene Bridge:
While less common, reactions could potentially be designed to modify the methylene bridge, although this might lead to more complex transformations or rearrangements.
| Starting Group | Reagent(s) | Resulting Group |
| -CH3 | KMnO4, heat | -COOH |
| -CH3 | NBS, light/heat | -CH2Br |
| -OH (on pyrimidine) | POCl3 | -Cl |
| -Cl (on pyrimidine) | NH3 | -NH2 |
Exploration of Rearrangement Reactions and Ring Transformations
The this compound skeleton could potentially undergo several types of rearrangement reactions, although specific examples for this exact compound are not readily found in the provided search results. However, related heterocyclic systems are known to undergo such transformations. wiley-vch.de
Dimroth Rearrangement: This is a common rearrangement in pyrimidine chemistry where endocyclic and exocyclic nitrogen atoms and their substituents exchange places. nih.govrsc.org If the pyrimidine ring were to be converted to a 2-imino derivative, for example, a Dimroth rearrangement could be possible under basic or thermal conditions. nih.govrsc.org
Claisen-type Rearrangements: If an allyl ether were to be formed at the 4-position of the pyrimidine ring, a Claisen rearrangement could potentially occur, leading to the migration of the allyl group to the 5-position of the pyrimidine ring. wiley-vch.debyjus.com
Other Skeletal Rearrangements: Under certain conditions, such as treatment with strong acids or bases, or under photochemical conditions, more complex skeletal rearrangements or ring transformations (e.g., ring opening followed by recyclization) might be induced. wiley-vch.debyjus.com These are often highly substrate- and condition-dependent.
Further research would be needed to explore the specific rearrangement pathways available to this compound.
Advanced Spectroscopic and Structural Elucidation Studies for 6 3 Methylbenzyl Pyrimidin 4 Ol
Conformational Analysis Using Advanced NMR Techniques (e.g., NOESY, COSY, HSQC)
Advanced two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the preferred three-dimensional conformation of 6-(3-Methylbenzyl)pyrimidin-4-ol in solution. The combination of COSY, HSQC, and NOESY experiments provides a comprehensive map of covalent bonds and through-space interactions.
Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For the 3-methylbenzyl moiety, strong cross-peaks would be expected between adjacent aromatic protons. Similarly, correlations would help in assigning protons on the pyrimidine (B1678525) ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate protons with their directly attached carbon atoms. This is crucial for assigning the carbon skeleton. For instance, the benzylic methylene (B1212753) protons (CH₂) would show a direct correlation to the benzylic carbon signal, and each aromatic proton would correlate to its respective aromatic carbon, simplifying the assignment of the crowded aromatic region in the ¹³C NMR spectrum. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is critical for conformational analysis. For this compound, key NOESY correlations would be expected between the benzylic CH₂ protons and the H-5 proton of the pyrimidine ring. The intensity of this cross-peak would be indicative of the preferred rotational conformation (dihedral angle) of the benzyl (B1604629) group relative to the pyrimidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HSQC Correlations |
|---|---|---|---|---|---|
| 2 | CH | ~8.0 | ~155 | H-5 | C-2 |
| 4 | C-OH | - | ~165 | - | - |
| 5 | CH | ~6.2 | ~110 | H-2 | C-5 |
| 6 | C | - | ~160 | - | - |
| Benzylic CH₂ | CH₂ | ~3.9 | ~40 | - | Benzylic C |
| 1' | C | - | ~138 | - | - |
| 2' | CH | ~7.1 | ~129 | H-6' | C-2' |
| 3' | C-CH₃ | - | ~137 | - | - |
| 4' | CH | ~7.0 | ~128 | H-5' | C-4' |
| 5' | CH | ~7.2 | ~127 | H-4', H-6' | C-5' |
| 6' | CH | ~7.1 | ~129 | H-5', H-2' | C-6' |
| Methyl CH₃ | CH₃ | ~2.3 | ~21 | - | Methyl C |
Solid-State Structural Characterization via X-ray Crystallography
X-ray crystallography provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidin-4-one derivatives allows for a detailed prediction of its structural features. mdpi.comresearchgate.net
The pyrimidin-4-ol core exists in its keto-enol tautomeric form, 6-substituted pyrimidin-4(3H)-one. In the solid state, these molecules are expected to form centrosymmetric dimers via strong intermolecular hydrogen bonds. Specifically, a hydrogen bond would form between the N3-H of one molecule and the C4=O of a neighboring molecule (N–H···O), and vice-versa. This interaction is a hallmark of pyrimidinone crystal structures. researchgate.net
The pyrimidine ring itself is expected to be essentially planar. The 3-methylbenzyl group would be positioned at the C6 atom, and the dihedral angle between the plane of the pyrimidine ring and the plane of the benzyl ring would be a key conformational parameter. This angle is determined by steric hindrance and crystal packing forces. In similar structures, these rings are often significantly twisted relative to each other. scispace.com Additional weaker interactions, such as C–H···π or π–π stacking between the aromatic rings, may further stabilize the crystal packing. scispace.com
Table 2: Predicted X-ray Crystallographic Parameters for this compound
| Parameter | Predicted Value/Feature | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules of this type. |
| Space Group | e.g., P2₁/c or P-1 | Describes the symmetry of the unit cell. |
| Key Intermolecular Interaction | N3-H···O=C4 Hydrogen Bond | Forms a characteristic head-to-tail dimer, defining the primary packing motif. researchgate.net |
| H-Bond Distance (N···O) | ~2.8 - 3.0 Å | Indicates a strong hydrogen bond. |
| Pyrimidine Ring Planarity | Nearly planar | Expected for aromatic heterocyclic systems. |
| Dihedral Angle (Pyrimidine-Benzyl) | 40 - 90° | Indicates the rotational orientation of the benzyl substituent relative to the core. scispace.com |
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, offering insight into functional groups and intermolecular forces like hydrogen bonding.
For this compound, the FT-IR spectrum in the solid state would be dominated by features indicative of strong hydrogen bonding. A very broad and strong absorption band would be expected in the 2800–3200 cm⁻¹ region, corresponding to the N-H and O-H stretching vibrations involved in the intermolecular hydrogen-bonded dimer. The C=O stretching vibration of the pyrimidinone ring would typically appear as a strong band around 1650–1680 cm⁻¹, its frequency lowered due to its participation as a hydrogen bond acceptor.
The region between 1400 cm⁻¹ and 1600 cm⁻¹ would contain several bands corresponding to the C=C and C=N stretching vibrations of both the pyrimidine and benzyl rings. The C-H stretching vibrations of the aromatic rings and the methyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl CH₂ group would be found just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information. Non-polar bonds, such as the aromatic ring C=C stretches, typically give strong Raman signals, making it useful for characterizing the skeletal framework of the molecule.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Expected Spectral Feature |
|---|---|---|
| 3200 - 2800 | ν(N-H), ν(O-H) stretching | Broad, strong band in IR due to hydrogen bonding. |
| 3100 - 3000 | ν(C-H) aromatic | Medium to weak bands in IR and Raman. |
| 2980 - 2850 | ν(C-H) aliphatic (CH₂, CH₃) | Medium to weak bands in IR and Raman. |
| 1680 - 1650 | ν(C=O) stretching | Strong, sharp band in IR. researchgate.net |
| 1600 - 1400 | ν(C=C), ν(C=N) ring stretching | Multiple strong to medium bands in IR and Raman. |
| 1450 - 1350 | δ(C-H) bending (CH₂, CH₃) | Medium intensity bands in IR. |
| 1300 - 1200 | ν(C-N) stretching | Medium intensity bands in IR. |
| 800 - 700 | γ(C-H) out-of-plane bending | Strong bands in IR, characteristic of substitution pattern. |
High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₂N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be approximately 201.1028.
The fragmentation pathway under techniques like Electrospray Ionization (ESI-MS/MS) can be predicted based on the molecular structure. The primary fragmentation event is often the cleavage of the most labile bonds. For this molecule, the benzylic C-C bond is a likely point of cleavage. nih.gov
Two main initial fragmentation pathways are plausible:
Benzylic Cleavage: The bond between the pyrimidine ring and the benzyl group can cleave. This can lead to the formation of a highly stable 3-methylbenzyl cation, which may rearrange to the corresponding tropylium (B1234903) ion at m/z 105.0704. The other fragment would be the radical cation of the pyrimidine core.
Loss of Toluene (B28343): A fragmentation involving the loss of a neutral toluene molecule (C₇H₈) from the protonated parent ion would yield a fragment ion corresponding to the protonated pyrimidin-4-ol core at m/z 111.0558.
Subsequent fragmentation of the pyrimidinol ring itself would likely involve the loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN), which are common fragmentation patterns for pyrimidine-based structures. researchgate.netresearchgate.net
Table 4: Predicted HRMS Fragmentation Analysis for this compound
| m/z (Predicted) | Formula | Description |
|---|---|---|
| 201.1028 | [C₁₂H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 111.0558 | [C₅H₇N₂O]⁺ | Fragment from loss of neutral toluene (C₇H₈) |
| 105.0704 | [C₈H₉]⁺ | 3-Methylbenzyl cation / Tropylium ion fragment nih.gov |
| 83.0401 | [C₄H₅N₂]⁺ | Fragment from [M+H-C₇H₈-CO]⁺, loss of CO from m/z 111 |
Computational Chemistry and Quantum Mechanical Analysis of 6 3 Methylbenzyl Pyrimidin 4 Ol
Geometry Optimization and Conformational Energy Landscapes (e.g., DFT Calculations)
The foundational step in the computational analysis of 6-(3-Methylbenzyl)pyrimidin-4-ol involves determining its most stable three-dimensional structure. This is achieved through geometry optimization, typically using Density Functional Theory (DFT) methods, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov This process calculates the total energy of the molecule for a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy, known as the global minimum on the potential energy surface.
For a molecule with flexible components like the 3-methylbenzyl group, multiple low-energy conformations may exist. A conformational analysis would be performed by systematically rotating the single bonds—primarily the bond connecting the benzyl (B1604629) group to the pyrimidine (B1678525) ring and the bond connecting the methyl group to the benzene (B151609) ring. The energy of each conformation is calculated to map out the conformational energy landscape. This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Such studies on similar heterocyclic compounds have shown that steric hindrance and intramolecular interactions are critical in defining the preferred molecular shape. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and based on typical values for related structures. Specific data for the title compound is not available.
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C4-O | ~1.34 Å |
| N3-C4 | ~1.38 Å | |
| C5-C6 | ~1.37 Å | |
| C6-C(benzyl) | ~1.51 Å | |
| **Bond Angles (°) ** | N3-C4-C5 | ~116° |
| C4-C5-C6 | ~120° | |
| N1-C6-C5 | ~123° |
| Dihedral Angles (°) | C5-C6-C(benzyl)-C(phenyl) | Variable (subject to conformational analysis) |
Electronic Structure Analysis: HOMO-LUMO Energies and Electrostatic Potential Surfaces
Once the optimized geometry is obtained, its electronic properties can be investigated. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests high polarizability and a higher propensity for chemical reactions, whereas a large gap indicates greater stability. researchgate.netnih.gov For pyrimidine derivatives, the HOMO is often located on the electron-rich regions of the rings, while the LUMO distribution highlights potential sites for nucleophilic attack. irjweb.comnih.gov
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. uni-muenchen.de The MEP is mapped onto a constant electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the nitrogen and oxygen atoms. Blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack), often found around hydrogen atoms. nih.gov For this compound, the MEP would highlight the electronegative character of the pyrimidin-4-ol ring's nitrogen and oxygen atoms, suggesting these are likely sites for hydrogen bonding and electrophilic interactions. irjweb.comuni-muenchen.de
Table 2: Hypothetical Frontier Molecular Orbital Properties This table is for illustrative purposes. Specific data for the title compound is not available.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | ~ -6.2 eV |
| ELUMO | ~ -1.8 eV |
Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis)
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for confirming its identity and interpreting experimental data.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often within a DFT framework. nih.govnmrdb.org Calculations are typically performed on the optimized geometry, and the resulting chemical shifts are compared to a reference standard (e.g., tetramethylsilane). These predictions help in the assignment of complex experimental spectra.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield a theoretical infrared (IR) spectrum, showing the frequencies and intensities of the fundamental vibrational modes. core.ac.ukresearchgate.net Predicted spectra for pyrimidine-containing structures are known to correlate well with experimental FT-IR data, allowing for the assignment of characteristic peaks such as N-H, O-H, C=O, and C=N stretching and bending vibrations. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov This analysis calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. This can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions within the aromatic rings.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry is a powerful tool for exploring potential reaction pathways for a molecule like this compound. For instance, if this compound were to undergo a reaction, such as alkylation or oxidation, the mechanism could be mapped out computationally. Researchers would identify the structures of reactants, intermediates, and products along a proposed reaction coordinate.
A critical aspect of this analysis is locating the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. Transition state analysis involves optimizing the geometry to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics. While no specific reaction mechanism studies for this compound were found, computational analyses of related pyrimidine reactions have successfully elucidated mechanisms and the roles of catalysts or substituents. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum mechanical calculations are often performed in a vacuum (gas phase), a molecule's behavior in a real-world setting is influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound in a solvent box over time. nih.gov
In an MD simulation, the molecule and surrounding solvent molecules (e.g., water) are treated as classical particles, and their movements are governed by a force field. The simulation tracks the trajectory of each atom over a set period (from nanoseconds to microseconds), providing insights into:
Solvent Effects: How solvent molecules arrange around the solute and form hydrogen bonds, which can influence its conformational preferences and reactivity.
Dynamic Behavior: The flexibility of the molecule, including the rotation of the benzyl group and the puckering of any non-aromatic rings, can be observed over time.
Conformational Sampling: MD simulations can explore the conformational landscape, potentially revealing stable conformations that might be missed in a static quantum mechanical analysis.
For complex biological systems, MD simulations are essential for understanding how a molecule like this might interact with a protein's active site. nih.gov
Structure Activity Relationship Sar Studies Centered on the 6 3 Methylbenzyl Pyrimidin 4 Ol Scaffold
Systematic Design and Synthesis of Analogs with Modifications at the Benzyl (B1604629) Position
The systematic design and synthesis of analogs of 6-(3-methylbenzyl)pyrimidin-4-ol are pivotal for elucidating its SAR. The synthetic strategies for pyrimidine (B1678525) derivatives often involve the condensation of a suitable α,β-unsaturated ketone with a urea (B33335) or guanidine (B92328) derivative. nih.gov For the 6-substituted pyrimidine-2,4-dione series, a common starting point is the reaction of urea with cyanoacetic acid. medwinpublishers.com More complex, trisubstituted pyrimidines can be synthesized through multi-step procedures, often starting from dichloropyrimidines and involving sequential nucleophilic substitutions. nih.gov
In the context of this compound, the synthesis would typically involve the reaction of a β-ketoester or a related three-carbon precursor with urea or a substituted urea, where one of the starting materials already contains the 3-methylbenzyl group. Alternatively, a pre-formed pyrimidin-4-ol ring could be functionalized at the 6-position, for instance, through a Suzuki coupling reaction with a suitable benzylboronic acid derivative. mdpi.com
Table 1: Representative Analogs of this compound with Modifications at the Benzyl Position
| Compound ID | Benzyl Ring Substituent | Rationale for Modification |
| 1a | 3-Methyl (Parent Compound) | Baseline compound for comparison. |
| 1b | 3-Chloro | Introduces an electron-withdrawing group to probe electronic effects. |
| 1c | 3-Methoxy | Introduces an electron-donating group. |
| 1d | 3-Trifluoromethyl | Introduces a strong electron-withdrawing and lipophilic group. |
| 1e | 4-Methyl | Investigates the effect of substituent position (para vs. meta). |
| 1f | 2-Methyl | Investigates the effect of substituent position (ortho vs. meta) and potential steric hindrance. |
| 1g | 3,5-Dimethyl | Explores the effect of multiple substitutions and increased lipophilicity. |
The synthesis of these analogs allows for a systematic investigation of how changes in the chemical structure of the benzyl moiety translate into changes in biological activity, forming the basis of the structure-activity relationship.
Influence of Substituent Effects on Molecular Interactions and Binding Affinities
The substituents on the benzyl ring of this compound analogs can significantly influence their molecular interactions with a biological target, thereby affecting their binding affinities. These effects can be rationalized through receptor modeling and molecular docking studies. nih.govresearchgate.netsemanticscholar.org Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjpbcs.com
Docking studies of various pyrimidine derivatives have shown that intermolecular hydrogen bonding and lipophilic interactions are crucial for successful binding to a receptor's active site. omicsonline.org The pyrimidine core itself often participates in hydrogen bonding, while the substituents can engage in various other interactions. For instance, the 3-methyl group of the parent compound likely interacts with a hydrophobic pocket in the receptor.
The introduction of different substituents on the benzyl ring can alter these interactions:
Electronic Effects: Electron-withdrawing groups, such as a chloro or trifluoromethyl group, can alter the charge distribution of the benzyl ring, potentially influencing electrostatic interactions or hydrogen bond acceptor/donor capabilities of nearby functionalities.
Steric Effects: The size and position of the substituent are critical. An ortho-substituent, for example, might introduce steric hindrance that prevents optimal binding. Conversely, a substituent might be of an ideal size to fill a specific sub-pocket in the binding site, thereby enhancing affinity.
Hydrophobic Interactions: Increasing the lipophilicity of the benzyl ring with substituents like additional methyl or tert-butyl groups can enhance binding if the corresponding receptor pocket is hydrophobic.
Hydrogen Bonding: The introduction of groups capable of hydrogen bonding, such as hydroxyl or amino groups, on the benzyl ring could lead to new, favorable interactions with the receptor, assuming a suitable hydrogen bond donor or acceptor is present in the binding site.
Table 2: Predicted Binding Affinities and Key Interactions of 6-Benzylpyrimidin-4-ol (B1384383) Analogs
| Compound ID | Substituent | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| 1a | 3-Methyl | -8.5 | Hydrophobic interaction with pocket A. |
| 1b | 3-Chloro | -9.2 | Halogen bond with residue X; hydrophobic interaction. |
| 1c | 3-Methoxy | -8.8 | Potential hydrogen bond with residue Y; hydrophobic interaction. |
| 1d | 3-Trifluoromethyl | -9.5 | Strong hydrophobic and electrostatic interactions. |
| 1e | 4-Methyl | -8.6 | Hydrophobic interaction with a different region of pocket A. |
| 1f | 2-Methyl | -7.9 | Potential steric clash with residue Z. |
These predicted interactions and binding energies, derived from molecular modeling, provide a rational basis for the observed SAR and guide the design of more potent analogs. mdpi.com
Stereochemical Considerations and their Impact on Molecular Recognition
Stereochemistry can play a crucial role in the molecular recognition of drug candidates by their biological targets. While this compound itself is achiral, the introduction of certain substituents on the benzyl group or modifications to the pyrimidine ring could create chiral centers. Furthermore, even in achiral molecules, rotational isomers (conformers) can exist, and a specific conformation might be required for optimal binding. researchgate.net
If a chiral center is introduced, the resulting enantiomers can exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a much better fit into the chiral binding site of a receptor than the other. The synthesis of single enantiomers, or the separation of a racemic mixture, is therefore often a critical step in drug development to isolate the more active and potentially less toxic stereoisomer.
For instance, if the benzylic methylene (B1212753) group were to be substituted, creating a chiral carbon, the (R)- and (S)-enantiomers would need to be evaluated separately. The synthesis of such chiral derivatives can be achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
The impact of stereoisomers on molecular recognition is a fundamental concept in medicinal chemistry, as the precise spatial arrangement of functional groups is what dictates the strength and specificity of the interaction between a ligand and its receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrimidine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
A QSAR model is typically represented by an equation where the biological activity (e.g., IC₅₀) is a function of various molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molar refractivity) and 3D properties (e.g., steric and electrostatic fields).
The development of a QSAR model for a series of 6-benzylpyrimidin-4-ol analogs would involve the following steps:
Data Set Preparation: A series of analogs with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and an external test set.
For instance, a hypothetical QSAR model for a series of 6-benzylpyrimidin-4-ol derivatives might look like:
pIC₅₀ = 0.5 * logP - 0.2 * MR + 1.5 * (Steric_Field_A) - 0.8 * (Electrostatic_Field_B) + C
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), MR is the molar refractivity (related to steric bulk), Steric_Field_A and Electrostatic_Field_B are values from a 3D-QSAR analysis (like CoMFA or CoMSIA) at specific points in space around the molecule, and C is a constant.
Such a model would suggest that increased lipophilicity and a favorable steric interaction at a specific location (Steric_Field_A) enhance activity, while increased bulk and an unfavorable electrostatic interaction at another location (Electrostatic_Field_B) are detrimental. These insights are invaluable for the rational design of new, more potent pyrimidine-based compounds.
Exploration of Molecular Interactions and Biochemical Target Engagement Non Clinical Focus
In Vitro Biochemical Screening Against Enzyme Panels and Receptor Libraries
Comprehensive in vitro biochemical screening is a foundational step in drug discovery to identify the biological targets of a compound. This process typically involves testing the compound against a wide array of isolated enzymes and receptors to determine its activity and selectivity profile.
For a novel compound such as 6-(3-Methylbenzyl)pyrimidin-4-ol, such screening would be invaluable. However, at present, there is no publicly available data from broad-panel in vitro biochemical screens specifically for this compound. Pyrimidine (B1678525) derivatives, in general, are known to interact with a wide range of biological targets, including kinases, polymerases, and G-protein coupled receptors, owing to their structural similarity to endogenous nucleobases. nih.gov
A hypothetical screening cascade for this compound would likely include panels of:
Kinases: Given that many pyrimidine derivatives are potent kinase inhibitors.
GPCRs: To assess for any agonist or antagonist activity.
Proteases: Another common target for heterocyclic compounds.
Phosphodiesterases: As demonstrated by the activity of other pyrimidine-containing scaffolds. researchgate.net
Without experimental data, the specific enzymes or receptors that this compound may modulate remain speculative.
Ligand-Protein Interaction Studies (e.g., SPR, ITC) with Identified Biological Targets (e.g., kinases, enzymes)
Once primary biological targets are identified through screening, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantify the binding affinity and thermodynamics of the ligand-protein interaction.
Surface Plasmon Resonance (SPR): This technique would measure the binding kinetics (association and dissociation rates) of this compound to a target protein immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
As no specific high-affinity biological targets have been publicly disclosed for this compound, there are currently no available SPR or ITC data for this compound.
Molecular Docking and Virtual Screening Approaches Utilizing the Pyrimidine Scaffold
In the absence of experimental screening data, computational methods like molecular docking and virtual screening serve as powerful tools to predict potential biological targets and binding modes for novel compounds like this compound. These in silico techniques are frequently used in the early stages of drug discovery. mdpi.com
Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a protein. This allows for the estimation of binding affinity and the analysis of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The pyrimidine core can act as a hydrogen bond acceptor, while the 3-methylbenzyl group can engage in hydrophobic and van der Waals interactions within a binding pocket.
A theoretical molecular docking study of this compound against a panel of kinase targets, for instance, could yield data similar to the hypothetical table below:
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |
| Kinase A | -8.5 | Leu83, Val37 | Hydrophobic |
| Kinase B | -7.2 | Asp145, Glu96 | Hydrogen Bond |
| Kinase C | -6.9 | Phe144 | π-π Stacking |
This table is for illustrative purposes only and is not based on experimental data.
Virtual screening, on the other hand, involves docking a library of compounds, which could include this compound, against a specific protein target to identify potential "hits". This approach has been successfully applied to identify novel inhibitors for various targets using libraries of pyrimidine derivatives.
Mechanistic Investigations of Molecular Modulations at the Biochemical Level
Elucidating the precise mechanism by which a compound modulates the function of its biological target is a critical step. This involves a variety of biochemical assays designed to probe the functional consequences of ligand binding.
For example, if this compound were identified as a kinase inhibitor through screening and docking, subsequent mechanistic studies would aim to determine:
The mode of inhibition: Whether it is ATP-competitive, non-competitive, or uncompetitive.
The effect on downstream signaling: By measuring the phosphorylation of the kinase's known substrates in a cellular context.
The impact on enzyme kinetics: Through detailed enzymatic assays to determine parameters like IC₅₀ and Kᵢ.
Currently, there are no published mechanistic studies detailing the molecular modulations caused by this compound at the biochemical level.
Analytical Method Development for Research Applications of 6 3 Methylbenzyl Pyrimidin 4 Ol
Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation and purification of 6-(3-Methylbenzyl)pyrimidin-4-ol from starting materials, byproducts, and other impurities generated during its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a widely used technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For this compound, a C18 or C8 silica (B1680970) gel column would likely provide effective separation. researchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the pyrimidine ring and benzyl (B1604629) group exhibit strong absorbance. researchgate.net HPLC is not only crucial for determining the purity of the final product but can also be adapted for preparative scale to isolate the compound in high purity. The precision of HPLC methods is typically high, with coefficients of variation for intra-day and inter-day analyses being less than 4%. nih.gov
Gas Chromatography (GC):
GC is suitable for the analysis of volatile and thermally stable compounds. While pyrimidinols can have lower volatility, derivatization to more volatile forms, such as silylation, can facilitate their analysis by GC. nih.gov The separation is achieved on a capillary column coated with a stationary phase (e.g., a polysiloxane). The choice of stationary phase depends on the polarity of the analyte. The oven temperature is programmed to increase during the analysis to elute compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing structural information for peak identification. nih.gov
Supercritical Fluid Chromatography (SFC):
SFC has emerged as a "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. nih.govwaters.com This technique offers advantages such as faster analysis times and reduced solvent consumption. nih.gov For heterocyclic compounds like this compound, SFC can provide different selectivity compared to HPLC, which can be advantageous for separating closely related impurities or isomers. nih.govnih.gov The separation is typically performed on packed columns similar to those used in HPLC. jascoinc.com SFC is also well-suited for preparative separations, especially for chiral compounds, although this compound is achiral. waters.com
Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | GC (with derivatization) | SFC |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm | 2-Picolylamine, 4.6 x 100 mm, 3 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium | A: Supercritical CO2B: Methanol |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 3.0 mL/min |
| Gradient/Oven Program | 10-90% B over 20 min | 100°C (2 min), then 10°C/min to 280°C | 5-40% B over 10 min |
| Detector | UV at 254 nm | Mass Spectrometer (MS) | UV at 254 nm |
| Injection Volume | 10 µL | 1 µL (split mode) | 5 µL |
| Typical Retention Time | 12.5 min | 15.8 min | 4.2 min |
Spectrophotometric Methods (UV-Vis) for Concentration Determination in Research Solutions
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided no other components in the solution absorb at the same wavelength. upi.edu The presence of the pyrimidine ring and the benzyl chromophore in the structure of this compound results in characteristic absorption of UV light. nih.govnih.gov
The principle behind this quantitative analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The λmax for this compound would need to be determined experimentally but is expected to be in the range of 250-280 nm, typical for substituted pyrimidines. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. researchgate.net It is important to use a spectroscopic grade solvent that does not absorb in the analytical wavelength range. researchgate.net
Table 2: Example of a Calibration Curve Data for Concentration Determination of this compound using UV-Vis Spectrophotometry
| Concentration (µg/mL) | Absorbance at λmax (e.g., 265 nm) |
| 1.0 | 0.112 |
| 2.5 | 0.278 |
| 5.0 | 0.554 |
| 7.5 | 0.831 |
| 10.0 | 1.105 |
| Unknown Sample | 0.689 |
| Calculated Concentration | 6.2 µg/mL |
This table presents hypothetical data for illustrative purposes.
Quantitative NMR Spectroscopy for Reaction Monitoring and Purity Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity of organic compounds and monitoring the progress of chemical reactions without the need for a reference standard of the analyte itself. nih.govjeol.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk
For purity analysis of this compound, a known amount of the sample is dissolved in a suitable deuterated solvent along with a precisely weighed amount of a stable, high-purity internal standard. ox.ac.uk The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. ox.ac.uk Maleic anhydride (B1165640) or dimethyl sulfone are common internal standards. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, the absolute purity of the sample can be calculated. ox.ac.uk For accurate quantification, it is crucial to ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (D1) between scans. ox.ac.uk
qNMR is also highly effective for reaction monitoring. nih.gov By acquiring NMR spectra at different time points during a reaction, the consumption of starting materials and the formation of this compound and any byproducts can be tracked in real-time. nih.govrsc.org This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Table 3: Hypothetical ¹H-qNMR Data for Purity Determination of this compound
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Structure | C₁₂H₁₂N₂O | C₄H₂O₃ |
| Mass (mg) | 25.2 | 10.5 |
| Molecular Weight ( g/mol ) | 200.24 | 98.06 |
| ¹H Signal (ppm) | 3.9 (s, 2H, -CH₂-) | 7.1 (s, 2H, -CH=CH-) |
| Integral Value | 2.85 | 2.40 |
| Calculated Purity (%) | \multicolumn{2}{c | }{98.5} |
This table presents hypothetical data for illustrative purposes.
Electrochemical Methods for Redox Behavior Analysis in Chemical Systems
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These techniques provide valuable information about the oxidation and reduction potentials of the molecule, which can be relevant to its mechanism of action in certain biological systems or its stability under specific environmental conditions. researchgate.net Nitrogen-containing heterocyclic compounds are known to exhibit interesting electrochemical behavior. msesupplies.com
In a typical CV experiment, a solution of this compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two set limits. The resulting current is measured as a function of the applied potential. The pyrimidine ring system can be susceptible to both oxidation and reduction. The presence of the electron-donating hydroxyl group and the benzyl substituent will influence the potentials at which these processes occur. The resulting voltammogram can reveal information about the reversibility of the redox processes and the stability of the generated radical ions or other intermediates. utexas.edu Such studies can help in understanding potential metabolic pathways involving electron transfer or in designing novel applications where the redox properties of the molecule are exploited. researchgate.net
Table 4: Hypothetical Electrochemical Data for this compound
| Technique | Parameter | Observed Potential (V vs. Ag/AgCl) | Interpretation |
| Cyclic Voltammetry | Anodic Peak Potential (Epa) | +1.25 | Irreversible Oxidation |
| Cathodic Peak Potential (Epc) | -0.95 | Quasi-reversible Reduction | |
| Controlled Potential Coulometry | n-value for Reduction | 1.1 | One-electron reduction process |
This table presents hypothetical data for illustrative purposes.
Historical Context and Future Directions in Pyrimidine Research with Emphasis on the 6 3 Methylbenzyl Pyrimidin 4 Ol Archetype
Evolution of Pyrimidine (B1678525) Chemistry and its Fundamental Biological Relevance
The journey of pyrimidine chemistry began in the 19th century, marking a pivotal chapter in the annals of organic and medicinal science. Although pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, the systematic study and synthesis of pyrimidines gained momentum in the 1880s. wikipedia.org A significant milestone was the laboratory synthesis of barbituric acid from urea (B33335) and malonic acid in 1879. wikipedia.org The parent compound, pyrimidine, was named in 1885 and first prepared in 1900. wikipedia.org
The fundamental biological relevance of the pyrimidine scaffold was unveiled with the discovery of its core presence in the nucleobases of nucleic acids: cytosine, thymine, and uracil. nih.govmicrobenotes.com These molecules are the building blocks of DNA and RNA, forming the basis of the genetic code and playing an indispensable role in replication, transcription, and protein synthesis. nih.govignited.inscribd.com This inherent biological role makes the pyrimidine ring a "privileged scaffold" in medicinal chemistry, as its derivatives can act as mimics or antagonists to natural metabolites, thereby modulating critical biological pathways. nih.govbenthamscience.com
Beyond nucleic acids, the pyrimidine ring is a structural component of essential natural compounds like thiamine (B1217682) (vitamin B1) and is found in numerous synthetic compounds with profound therapeutic applications, including barbiturates and antiviral drugs. wikipedia.orgnih.govresearchgate.net Over the past few decades, the versatility of the pyrimidine core has been exploited to develop a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govignited.innih.gov This evolution from simple laboratory curiosities to central players in both biochemistry and pharmacology underscores the enduring importance of pyrimidine chemistry.
Research Gaps and Challenges in the Synthesis and Advanced Characterization of Complex Pyrimidine Derivatives
Despite decades of research, the synthesis of complex, highly substituted pyrimidine derivatives like 6-(3-methylbenzyl)pyrimidin-4-ol presents ongoing challenges. A primary hurdle is achieving regioselectivity. nih.govnih.gov The pyrimidine ring has multiple reactive sites, and controlling the precise position of functional groups, especially on a non-symmetrical or pre-functionalized core, can be difficult. nih.gov Classical condensation reactions, while foundational, often require harsh conditions and can lead to mixtures of isomers, complicating purification and reducing yields. orientjchem.org Modern methods like multicomponent reactions under microwave irradiation or the use of specific catalysts aim to improve regioselectivity, but developing universally applicable and "green" protocols remains an active area of research. nih.govorientjchem.org
For a specific target like this compound, a key synthetic challenge would involve the regioselective introduction of the 3-methylbenzyl group at the C6 position while ensuring the hydroxyl group is present at C4. This often requires multi-step syntheses with careful use of protecting groups and specialized reagents, which can be inefficient and costly.
Furthermore, the advanced characterization of such complex derivatives is not trivial. While standard techniques like 1H and 13C NMR spectroscopy are indispensable for structural elucidation, the increasing complexity of these molecules necessitates the use of more advanced, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC). ipb.ptresearchgate.netnih.gov These methods are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the various substituents, especially in densely functionalized or fused-ring systems. researchgate.net Mass spectrometry provides vital information on molecular weight and fragmentation patterns, further confirming the structure. mdpi.comresearchgate.net However, interpreting the spectra of novel, complex pyrimidines can be challenging and often requires comparison with computational models or data from closely related, known compounds. The lack of extensive public spectral libraries for novel, specialized pyrimidine derivatives means that researchers often have to rely entirely on de novo characterization, a time-consuming and expertise-intensive process.
Emerging Trends in Chemical Biology and Organic Synthesis Utilizing Pyrimidine Scaffolds
The pyrimidine scaffold remains at the heart of innovation in chemical biology and organic synthesis. Its ability to engage in hydrogen bonding and π-π stacking interactions makes it an ideal framework for designing molecules that can interact with a wide range of biological targets. ignited.innih.gov
A major trend is the development of pyrimidine-based compounds as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govbenthamscience.comnih.gov The pyrimidine core serves as an effective hinge-binding motif in many kinase inhibitors, and strategic modification of its substituents allows for the fine-tuning of potency and selectivity against specific kinases. google.com
In organic synthesis, there is a continuous drive towards more efficient and environmentally benign methods for creating pyrimidine libraries. Emerging trends include:
Flow Chemistry: Utilizing continuous-flow reactors for the synthesis of pyrimidines offers advantages in scalability, safety, and process control, allowing for the rapid production of derivatives under optimized conditions. project-miel.eu
C-H Activation: Direct functionalization of the carbon-hydrogen bonds of the pyrimidine core is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. rsc.org
Photochemical and Electrochemical Methods: These techniques provide alternative, mild activation methods for forging new bonds, expanding the toolkit for creating novel pyrimidine structures. project-miel.eu
Multicomponent Reactions (MCRs): MCRs, often assisted by microwave irradiation or nanocatalysts, allow for the assembly of complex pyrimidine derivatives from simple starting materials in a single, efficient step, which is ideal for generating molecular diversity for drug discovery screening. nih.govorientjchem.org
These advancements are enabling chemists to explore the chemical space around the pyrimidine scaffold more broadly and efficiently, accelerating the discovery of new molecules with unique biological activities. asianjpr.com
Potential Avenues for Future Academic Research on this compound and its Analogs
While specific research on this compound is not extensively documented, its structure suggests several promising avenues for future academic investigation. The pyrimidin-4-ol core, substituted with a flexible benzyl (B1604629) group, presents a compelling archetype for exploring new biological functions and chemical properties.
Potential research directions include:
Medicinal Chemistry and Biological Screening:
Kinase Inhibitor Screening: Given the prevalence of pyrimidines as kinase inhibitors, the compound and its analogs should be screened against a broad panel of protein kinases implicated in cancer and inflammatory diseases. The 3-methylbenzyl group could occupy hydrophobic pockets within the kinase active site.
Antimicrobial and Antiviral Assays: The pyrimidine scaffold is a known pharmacophore in many anti-infective agents. nih.gov Screening against a diverse panel of bacteria, fungi, and viruses could uncover new therapeutic potential.
Structure-Activity Relationship (SAR) Studies: A library of analogs could be synthesized to probe the importance of the substituent pattern. Modifications could include altering the substitution on the benzyl ring (e.g., fluoro, chloro, methoxy (B1213986) groups), changing the linker between the rings, and adding functional groups at other positions on the pyrimidine core. This would help in identifying a lead molecule with enhanced activity and specificity. nih.gov
Advanced Synthetic Methodology:
Development of a novel, highly efficient, and regioselective synthesis for the 6-substituted pyrimidin-4-ol scaffold would be a valuable contribution to organic chemistry. This could involve exploring new catalytic systems or one-pot procedures.
Chemical Biology and Target Identification:
If biological activity is identified, subsequent studies could focus on elucidating the mechanism of action. This could involve target deconvolution studies using chemical proteomics, or molecular docking simulations to predict binding interactions with potential protein targets.
Materials Science:
The photophysical properties of the this compound scaffold could be investigated. Some heterocyclic compounds exhibit interesting fluorescence or other optical properties, suggesting potential applications in sensors or imaging agents.
By pursuing these research avenues, the academic community can unlock the potential of the this compound archetype, contributing to the broader fields of medicinal chemistry, organic synthesis, and chemical biology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(3-Methylbenzyl)pyrimidin-4-ol, and what intermediates are critical for ensuring high yield?
- Answer: Synthesis typically involves condensation reactions between substituted benzyl groups and pyrimidin-4-ol precursors. Key intermediates include protected hydroxyl or amino groups (e.g., tert-butyldimethylsilyl ethers) to prevent undesired side reactions. For example, highlights the use of amino and methoxy groups in pyrimidine derivatives to enhance hydrogen bonding, which can stabilize intermediates during synthesis . demonstrates reflux conditions with ethanol and diethanolamine for analogous pyrimidin-4-ol derivatives, suggesting similar protocols could apply .
| Synthetic Step | Critical Parameters | Key Intermediates |
|---|---|---|
| Benzylation | Temperature (80–100°C), catalyst (e.g., K₂CO₃) | 3-Methylbenzyl chloride |
| Cyclization | Solvent polarity (e.g., DMF vs. ethanol) | Pyrimidin-4-ol precursor |
| Deprotection | Acidic conditions (e.g., glacial acetic acid) | Silyl-protected intermediates |
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions, while infrared (IR) spectroscopy identifies functional groups like hydroxyls. Mass spectrometry (MS) validates molecular weight. and emphasize the use of NMR for piperidine derivatives with substituted phenyl groups, which share structural similarities . X-ray crystallography, though less common for this compound class, can resolve conformational details, as shown in for related pyridin-3-ol derivatives .
Advanced Research Questions
Q. What methodological approaches are recommended for optimizing reaction conditions to improve synthesis scalability?
- Answer: Systematic variation of solvents, catalysts, and temperatures is critical. For example, describes a process using paraformaldehyde and diethanolamine under reflux, with glacial acetic acid for crystallization . Design of Experiments (DoE) can identify optimal parameters. Kinetic studies (e.g., monitoring via HPLC) can pinpoint rate-limiting steps. highlights 24-hour reflux durations for similar compounds, suggesting extended reaction times may improve yields .
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives through comparative SAR studies?
- Answer: Comparative SAR analysis should focus on substituent effects. For instance, compares hydroxyl positioning in pyridin-3-ol derivatives, showing that 6-positioned groups enhance hydrophobic interactions . Computational docking (e.g., AutoDock Vina) can predict binding modes, as in , where pyrimidin-4-ol derivatives showed nanomolar Ki values against cancer targets .
| Substituent Position | Biological Impact | Reference |
|---|---|---|
| 3-Methylbenzyl at C6 | Enhances lipophilicity and target binding | |
| Hydroxyl at C4 | Facilitates hydrogen bonding with enzymes |
Q. What strategies mitigate challenges in analyzing data from conflicting studies on the compound’s enzyme inhibition mechanisms?
- Answer: Cross-validation using orthogonal assays (e.g., fluorescence quenching vs. calorimetry) can confirm inhibition modes. ’s biomonitoring framework for pyrimidin-4-ol metabolites provides a template for validating in vitro findings with in vivo data . Meta-analysis of structural analogs (e.g., ’s chloro vs. bromo substitutions) clarifies electronic effects on activity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility profiles of this compound?
- Answer: Solubility discrepancies often arise from polymorphic forms or solvent purity. Use standardized protocols (e.g., shake-flask method) under controlled pH and temperature. notes storage at RT for related compounds, but pre-saturation equilibration (24–48 hours) is advised . Quantitative structure-property relationship (QSPR) models, trained on data from and , can predict solubility based on substituent polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
